molecular formula C18H27N3O2 B2506185 4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide CAS No. 942865-17-0

4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide

Cat. No. B2506185
CAS RN: 942865-17-0
M. Wt: 317.433
InChI Key: BRDLJLVBYJGGEP-UHFFFAOYSA-N
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Description

This compound is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It also acts as a reagent for the reductive transformation of organic compounds .


Synthesis Analysis

The synthesis of this compound is efficient over a large range of polymers and small molecule derivatives . It is commercially available and soluble in established processing solvents . It is generally considered to be air stable .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

The main decomposition product of this compound acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 105-110 °C . It is soluble in established processing solvents and is generally considered to be air stable .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide:

Pharmaceutical Development

This compound has shown potential in pharmaceutical development due to its unique structure, which may interact with various biological targets. Researchers are exploring its use in developing new drugs for treating conditions such as inflammation, cancer, and neurological disorders. Its ability to modulate specific pathways makes it a promising candidate for drug discovery .

Antimicrobial Agents

Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against a range of bacterial and fungal pathogens is being investigated, with the aim of addressing antibiotic resistance issues .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to protect neurons from oxidative stress and apoptosis is a key area of interest .

Cancer Research

The compound’s structure allows it to interact with cancer cell pathways, inhibiting growth and inducing apoptosis in certain cancer cell lines. This makes it a valuable subject in cancer research, with ongoing studies focusing on its efficacy and mechanism of action in various types of cancer .

Anti-inflammatory Properties

Due to its potential to modulate inflammatory pathways, this compound is being studied for its anti-inflammatory properties. It may help in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has demonstrated antioxidant activity, which is crucial in protecting cells from damage caused by free radicals. This property is being explored for applications in preventing and treating diseases associated with oxidative stress, including cardiovascular diseases and aging-related conditions .

Enzyme Inhibition

Researchers are investigating this compound’s ability to inhibit specific enzymes that play a role in various diseases. Its enzyme inhibition properties could lead to the development of new therapeutic agents for conditions like diabetes and metabolic disorders .

Biochemical Research

In biochemical research, this compound is used as a tool to study cellular processes and molecular interactions. Its unique chemical properties make it useful in elucidating the mechanisms of various biological pathways and in the development of biochemical assays .

These applications highlight the diverse potential of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide in scientific research and its promising future in various fields of study.

BenchChem

properties

IUPAC Name

4-hydroxy-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(2)10-12-21-16-7-4-3-6-15(16)20-17(21)9-11-19-18(23)8-5-13-22/h3-4,6-7,14,22H,5,8-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLJLVBYJGGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide

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